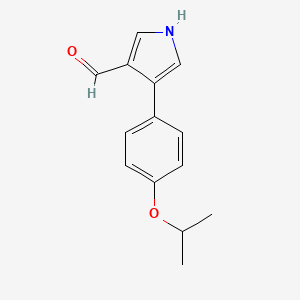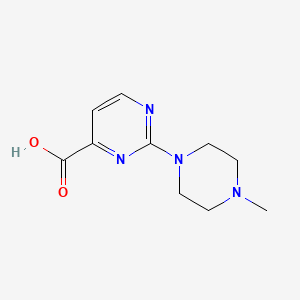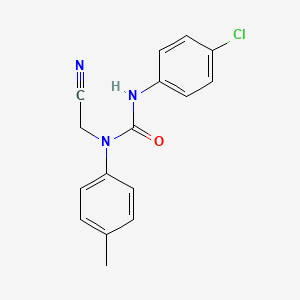
4-(4-Isopropoxyphenyl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Isopropoxyphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an isopropoxyphenyl group and a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropoxyphenyl)-1H-pyrrole-3-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an isopropoxybenzene reacts with a pyrrole derivative in the presence of a Lewis acid catalyst.
Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, where a pyrrole derivative reacts with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Isopropoxyphenyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Isopropoxyphenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 4-(4-Isopropoxyphenyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Isopropoxyphenyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Isopropoxyphenyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropylphenol: An organic compound with a similar isopropyl group but lacks the pyrrole ring and formyl group.
4-Isopropenylphenol: Contains an isopropenyl group instead of an isopropoxy group.
Uniqueness
4-(4-Isopropoxyphenyl)-1H-pyrrole-3-carbaldehyde is unique due to the combination of its pyrrole ring, isopropoxyphenyl group, and formyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H15NO2 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
4-(4-propan-2-yloxyphenyl)-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C14H15NO2/c1-10(2)17-13-5-3-11(4-6-13)14-8-15-7-12(14)9-16/h3-10,15H,1-2H3 |
Clé InChI |
JGRISPVSHYPTLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C2=CNC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13351346.png)





![6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351391.png)




